molecular formula C15H15NO4 B4182625 N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE

Cat. No.: B4182625
M. Wt: 273.28 g/mol
InChI Key: FVHBAQGZGGWHKB-UHFFFAOYSA-N
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Description

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a furan ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanamine with 2-methyl-3-furoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of flow chemistry allows for the efficient production of large quantities of the compound while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound is known to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation.

Comparison with Similar Compounds

N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-2-METHYLFURAN-3-CARBOXAMIDE can be compared with other benzodioxole derivatives such as:

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and used in studies related to neurotransmitter release.

    Eutylone: A stimulant and empathogenic compound with applications in forensic analysis.

    Dipentylone: Acts via dopamine, serotonin, and norepinephrine transporters, similar to other cathinone psychostimulants.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(16-15(17)12-5-6-18-10(12)2)11-3-4-13-14(7-11)20-8-19-13/h3-7,9H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBAQGZGGWHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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